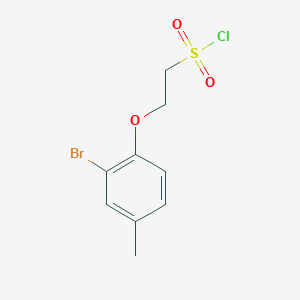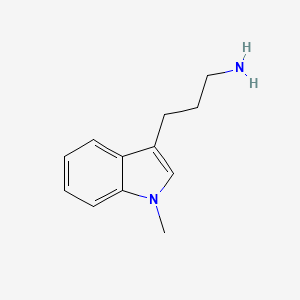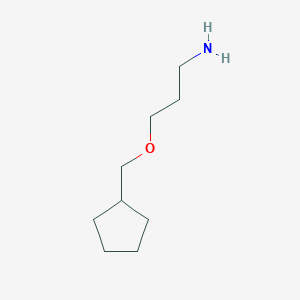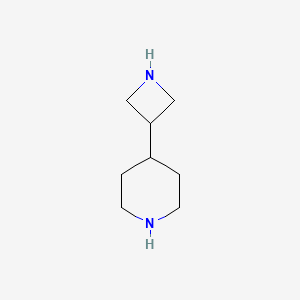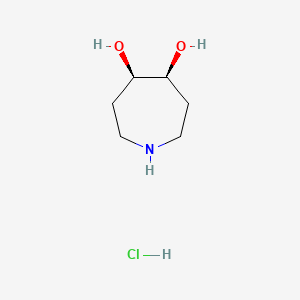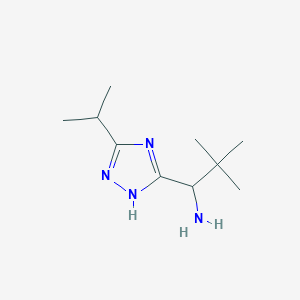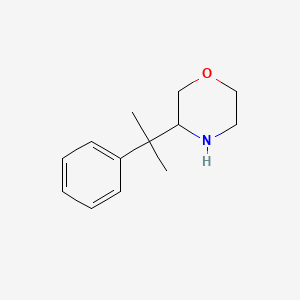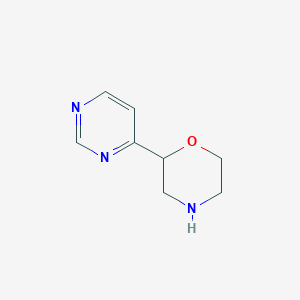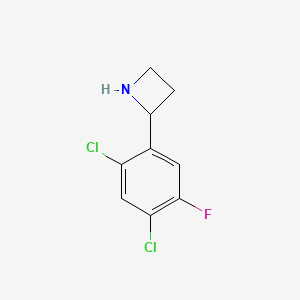
2-(2,4-Dichloro-5-fluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-5-fluorophenyl)azetidine is a synthetic organic compound with the molecular formula C9H8Cl2FN It is characterized by the presence of an azetidine ring substituted with a 2,4-dichloro-5-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This method is highly efficient for constructing functionalized azetidines. The reaction conditions often require photochemical activation and can be optimized for high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of 2-(2,4-dichloro-5-fluorophenyl)azetidine may involve large-scale photochemical reactors to facilitate the aza Paternò–Büchi reaction. The process can be scaled up by ensuring consistent light exposure and maintaining optimal reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Dichloro-5-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Applications De Recherche Scientifique
2-(2,4-Dichloro-5-fluorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichloro-5-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dichloro-5-fluorophenyl)aziridine
- 2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine
- 2-(2,4-Dichloro-5-fluorophenyl)piperidine
Comparison: Compared to these similar compounds, 2-(2,4-dichloro-5-fluorophenyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The smaller ring size results in higher ring strain, making it more reactive in certain chemical reactions. Additionally, the presence of both chlorine and fluorine atoms enhances its potential for forming strong interactions with biological targets .
Propriétés
Formule moléculaire |
C9H8Cl2FN |
|---|---|
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H8Cl2FN/c10-6-4-7(11)8(12)3-5(6)9-1-2-13-9/h3-4,9,13H,1-2H2 |
Clé InChI |
UVVKHXGTMMOPDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC(=C(C=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
